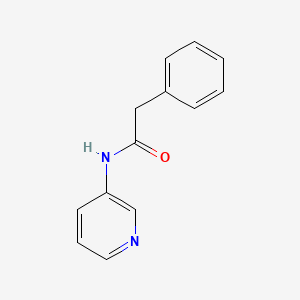
5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine is a heterocyclic compound with the molecular formula C9H8N6 This compound is characterized by its unique structure, which includes multiple nitrogen atoms within a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,2,4-triazine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pentaazaphenalenes with various functional groups.
Scientific Research Applications
5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, affecting their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methyl-1,3,4,6,9b-pentaazaphenalene
- 7-Methyl-2,4,6,8,13-pentaazatricyclo[7.3.1.0{5,13}]trideca-1,3,5,7,9,11-hexaen-3-amine
Uniqueness
5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine is unique due to its specific substitution pattern and the presence of multiple nitrogen atoms within its ring system. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
82501-06-2 |
|---|---|
Molecular Formula |
C9H8N6 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
7-methyl-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,4,6,9,11-pentaen-3-imine |
InChI |
InChI=1S/C9H8N6/c1-5-11-6-3-2-4-7-13-8(10)14-9(12-5)15(6)7/h2-4H,1H3,(H2,10,11,12,13,14) |
InChI Key |
DRZCTCPCYOUXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=N)N=C3N2C(=CC=C3)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)








